The synthesis of 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride can be approached through several methods, primarily involving the reaction of piperidine derivatives with cyclopropyl acetic acid derivatives.
Recent advances in piperidine derivatives suggest that techniques such as hydrogenation and intramolecular cyclization can enhance yields and selectivity during synthesis .
The molecular structure of 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride features:
The compound undergoes various chemical reactions typical for amides and piperidine derivatives:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride is not fully elucidated but may involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
Relevant data indicates that understanding these properties is essential for handling and application in research settings .
The primary applications of 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride lie within scientific research, particularly in:
The 4-aminopiperidine (4AP) scaffold has emerged as a privileged structural motif in antiviral drug discovery due to its conformational flexibility, capacity for diverse chemical modifications, and favorable physiochemical properties. This scaffold gained prominence through its incorporation into inhibitors targeting viral life cycle stages beyond replication, particularly assembly and egress. Early work on HCV therapeutics primarily focused on direct-acting antivirals (DAAs) targeting viral replication machinery, such as NS3/4A protease inhibitors (e.g., Telaprevir) and NS5A inhibitors (e.g., Daclatasvir) [6]. However, the high cost of combination therapies (e.g., Harvoni, priced at ~$100,000 per 12-week course) and suboptimal efficacy against genotype 3 created an unmet need for novel inhibitors [1] [3].
The 4AP scaffold first demonstrated significant antiviral potential when phenotypic high-throughput screening (HTS) of the NIH Molecular Libraries Small Molecule Repository (MLSMR) identified 4AP derivatives as inhibitors of HCV assembly [1] [3]. Unlike DAAs, these compounds acted synergistically with existing antivirals (Ribavirin, Telaprevir, Daclatasvir) by targeting a distinct stage of the viral life cycle [1]. The structural adaptability of 4AP allowed medicinal chemists to optimize pharmacokinetic properties while retaining activity against genotype-diverse HCV strains. Beyond HCV, 4AP derivatives have been explored for allosteric inhibition of viral proteins like NS3 helicase-protease in flaviviruses [4] and covalent targeting of host epigenetic regulators like SMYD3 in antiviral-adjacent oncology applications [5] [8].
Property | Value/Descriptor | Method/Reference |
---|---|---|
Canonical SMILES | Cl.Cl.NC1CCN(CC(=O)NC2CC2)CC1 | Fluorochem [2] |
Molecular Formula | C₁₀H₂₁Cl₂N₃O | Fluorochem [2] |
Molecular Weight | 270.2 g/mol | Fluorochem [2] |
Purity | ≥95% | Fluorochem [2] |
Hazard Statements | H302, H315, H319, H335 | Fluorochem [2] |
The discovery of 4AP-based HCV assembly inhibitors originated from an automated phenotypic HTS campaign utilizing an HCVcc (cell culture) system harboring a luciferase reporter in the p7 region (HCV-Luc). Screening of 339,561 compounds from the MLSMR identified two lead 4AP hits: compound 1 (EC₅₀ = 2.57 μM) and compound 2 (EC₅₀ = 2.09 μM), both exhibiting negligible cytotoxicity (CC₅₀ >20 μM) [1] [3]. Crucially, mechanistic deconvolution employed compartmentalized assays to pinpoint the stage of inhibition:
Immunofluorescence colocalization studies revealed that compound 1 disrupted the association of HCV core proteins with cytosolic lipid droplets (cLDs) – critical platforms for viral assembly. At 2.5 μM, it achieved ~70% inhibition of core-cLD colocalization, confirming disruption of virion assembly [1] [3]. Synergy profiling using the MacSynergy II software (Bliss independence model) demonstrated significant cooperative effects (+++ synergy) when compound 1 was combined with Ribavirin, Telaprevir, Daclatasvir, or 2’-C-methylcytidine [1]. This validated the 4AP chemotype as a synergistic component in combination regimens targeting multiple viral lifecycle stages.
Compound | EC₅₀ (μM) HCVcc | CC₅₀ (μM) | Key ADME Liabilities Identified |
---|---|---|---|
1 | 2.57 | >20 | Rat liver microsome T₁/₂ <2 min |
2 | 2.09 | >20 | Rat liver microsome T₁/₂ <2 min |
Initial hits suffered from rapid metabolic degradation (rat liver microsome half-life <2 minutes), prompting a structure-activity relationship (SAR) campaign focused on enhancing potency, metabolic stability, and pharmacokinetics. Synthesis leveraged reductive amination of 4-amino-1-Boc-piperidine (3) with 2-phenylacetaldehyde to yield intermediate 4, followed by coupling with diverse electrophiles and Boc deprotection to generate analogs (e.g., 5-9, 12-31, 33-48) [1]. Key optimization strategies included:
Optimized analogs demonstrated:
Parallel fragment-based approaches for related targets informed HCV 4AP optimization. For instance, X-ray crystallographic fragment screening of HCV NS3/4A identified allosteric sites at the protease-helicase interface. Structure-guided elaboration of weak fragments (e.g., 2, IC₅₀ ~500 μM) yielded potent leads (e.g., 6, Kd=0.022 μM) by filling hydrophobic cores and forming specific H-bonds [4]. Similarly, in SMYD3 inhibitor development, 4AP derivatives like EM127 were optimized via cysteine-directed covalent warheads, demonstrating the scaffold’s versatility for targeted inhibition [5] [8].
4-Amino-1-Boc-piperidine (3) + 2-Phenylacetaldehyde → Reductive Amination → Intermediate 4
Intermediate 4 + Electrophile → Coupling → Boc Deprotection → Target Analog (e.g., 5-48)
Listed Compounds:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3